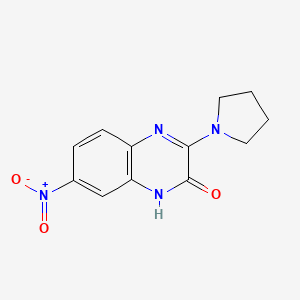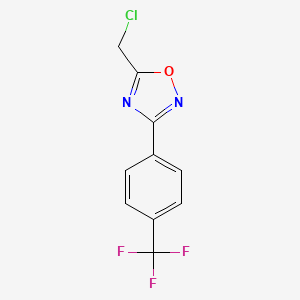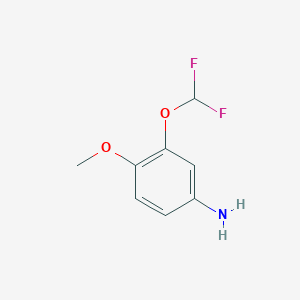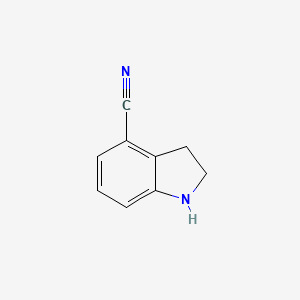
7-Fluoro-1,2,3,4-tetrahydroquinoline
概要
説明
7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound with significant importance in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound for various applications in pharmaceuticals and chemical research .
作用機序
Target of Action
Tetrahydroquinoline derivatives, to which 7-fluoro-1,2,3,4-tetrahydroquinoline belongs, are known to be common in medicinal chemistry .
Mode of Action
It’s known that tetrahydroquinolines are synthesized through a multi-step sequence triggered by catalytic reduction of a nitro group, followed by formation of a cyclic imine, and further reduction .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to have various biological activities .
Action Environment
It’s known that the compound is a solid at room temperature and has a predicted melting point of 4438° C and a predicted boiling point of 2328° C at 760 mmHg .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of catecholamines followed by deoxyfluorination. This method includes the cyclization of catecholamines bearing an N-protecting group to form 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones and 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines, followed by deoxyfluorination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the regioselective preparation methods developed in research can be adapted for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Diethylsilane, catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
7-Fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized as an antioxidant and corrosion inhibitor in various industrial applications
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: A non-fluorinated analog with similar structural properties but different reactivity and biological activity.
2,3-Dihydro-4(1H)-quinolinone: Another derivative with distinct chemical and biological properties.
4(1H)-Quinolinone: Known for its use in pharmaceutical synthesis and biological studies
Uniqueness: 7-Fluoro-1,2,3,4-tetrahydroquinoline stands out due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying complex biological systems .
特性
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLNAFQKGGXCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291942 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-75-5 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the research paper for producing 7-Fluoro-1,2,3,4-tetrahydroquinoline?
A1: The paper by [] details a novel synthetic route for preparing both 6- and 7-Fluoro-1,2,3,4-tetrahydroquinolines. The significance lies in the regio-complementary nature of the method. This means the researchers were able to selectively synthesize either the 6- or 7-fluoro isomer by modifying the reaction conditions. This is particularly valuable as it allows for greater control over the final product and opens avenues for exploring the individual properties and applications of each isomer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)



![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
